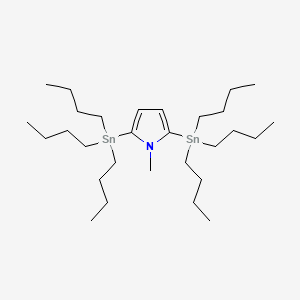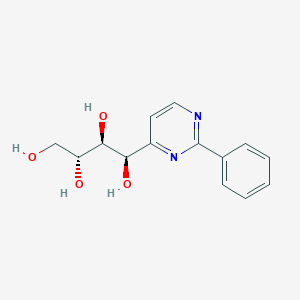
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- is a chemical compound with the molecular formula C14H16N2O4 It is characterized by the presence of a butanetetrol backbone with a phenyl-pyrimidinyl substituent
Méthodes De Préparation
The synthesis of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the butanetetrol backbone, followed by the introduction of the phenyl-pyrimidinyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and efficiency .
Analyse Des Réactions Chimiques
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, depending on the reducing agent.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .
Applications De Recherche Scientifique
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- involves its interaction with molecular targets such as enzymes or receptors. The phenyl-pyrimidinyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- can be compared with similar compounds such as:
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2R,3S): Differing in stereochemistry, which may affect its reactivity and applications.
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1S,2R,3R): Another stereoisomer with potentially different biological activities. The uniqueness of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- lies in its specific stereochemistry, which can influence its chemical behavior and applications
Propriétés
Numéro CAS |
652972-41-3 |
|---|---|
Formule moléculaire |
C14H16N2O4 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
(1R,2S,3R)-1-(2-phenylpyrimidin-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C14H16N2O4/c17-8-11(18)13(20)12(19)10-6-7-15-14(16-10)9-4-2-1-3-5-9/h1-7,11-13,17-20H,8H2/t11-,12-,13-/m1/s1 |
Clé InChI |
ZBYQVRIXXYVMGR-JHJVBQTASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


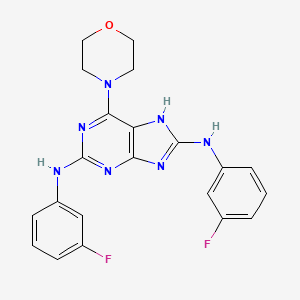
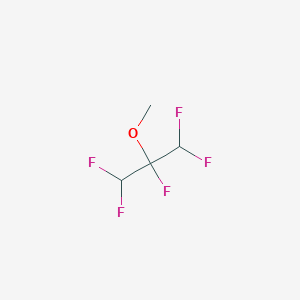
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

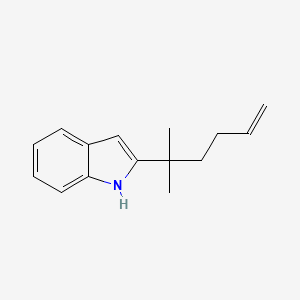


![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
methylidene}amino]benzoic acid](/img/structure/B12540553.png)

![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)

![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
